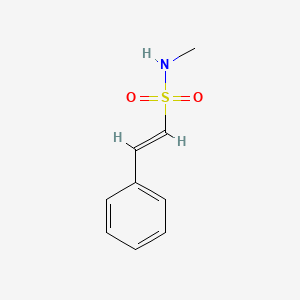

(E)-N-methyl-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

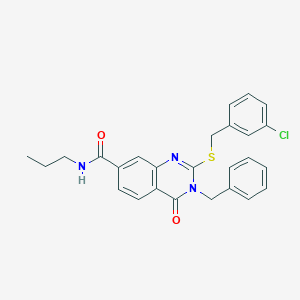

(E)-N-methyl-2-phenylethenesulfonamide, also known as Nimesulide, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used as a pain reliever and fever reducer. It was first synthesized in the 1980s and has since been widely used in various parts of the world. The compound has been the subject of numerous scientific studies, which have explored its synthesis, mechanism of action, biochemical and physiological effects, and potential future applications.

Applications De Recherche Scientifique

Solvent-Dependent Synthesis Methods

(E)-N-methyl-2-phenylethenesulfonamide has been utilized in solvent-dependent synthesis methods. A study by Ghandi et al. (2014) developed a method for preparing novel benzo-δ-sultam and 3-benzyl-3-hydroxy-N-methyloxindole scaffolds using this compound in DBU-catalyzed Baylis–Hillman reactions. The research highlights its versatile application in producing various chemical structures in different solvents (Ghandi, Feizi, Ziaie, & Notash, 2014).

Application in Peptide Modification

In another application, Chen et al. (2017) synthesized a series of vinylsulfonamides and found that N-Methyl-N-phenylethenesulfonamide efficiently and selectively modifies the lysine residue of native peptides via aza-Michael addition. This property makes it valuable in site-selective lysine functionalization in peptide research (Chen, Huang, Li, Zhu, Chen, Zhan, & Jiang, 2017).

Pharmaceutical Applications

The compound has also been studied for its pharmaceutical potential. Oinuma et al. (1991) synthesized a series of derivatives and evaluated them as membrane-bound phospholipase A2 inhibitors, showing promising results in reducing myocardial infarction size in rats (Oinuma, Takamura, Hasegawa, Nomoto, Naitoh, Daiku, Hamano, Kakisawa, & Minami, 1991).

Synthesis of Ethenesulfonamide Derivatives

Aramini et al. (2003) explored the synthesis of E-arylethenesulfonamides starting from 1-hydroxy-1-arylalkanes, emphasizing the compound's role in the preparation of chemical and pharmaceutical products (Aramini, Cesta, Coniglio, Bijani, Colagioia, D’Elia, & Allegretti, 2003).

Exploration in Cancer Treatment

Reddy et al. (2013) synthesized a series of (E)-N-aryl-2-arylethenesulfonamides, demonstrating their potent anticancer activity against a wide spectrum of cancer cell lines and their potential in disrupting microtubule formation (Reddy, Mallireddigari, Pallela, Cosenza, Billa, Akula, Subbaiah, Bharathi, Padgaonkar, Lv, Gallo, & Reddy, 2013).

Application in Chemical Genetics

Oh et al. (2017) explored the use of a compound structurally related to (E)-N-methyl-2-phenylethenesulfonamide in inducing the triple response in Arabidopsis, illustrating its use in plant biology and genetics research (Oh, Hoshi, Tomio, Ueda, & Hara, 2017).

Propriétés

IUPAC Name |

(E)-N-methyl-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-10-13(11,12)8-7-9-5-3-2-4-6-9/h2-8,10H,1H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJRHGAJUWVQNSZ-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C=CC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNS(=O)(=O)/C=C/C1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-2-phenylethene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,5-difluorophenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2429768.png)

![7-(4-Fluorophenyl)-2-[(3-phenyl-2-propenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2429769.png)

![(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2429773.png)

![Methyl 3-amino-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2429779.png)

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[3-(2-methylphenoxy)pyrazin-2-yl]thio}acetamide](/img/structure/B2429781.png)

![[2,2-Dichloro-3-[(6-chloropyridine-3-carbonyl)oxymethyl]cyclopropyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2429782.png)

![Ethyl 1-(azidomethyl)spiro[2-oxabicyclo[2.1.1]hexane-3,1'-cyclobutane]-4-carboxylate](/img/structure/B2429786.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]furan-3-carboxamide](/img/structure/B2429787.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2429791.png)